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Compound of Interest

Compound Name: Acid Red 249

Cat. No.: B12401964

Introduction

Acid Red 249, identified by CAS number 6416-66-6 and C.l. 18134, is a single azo dye with
the molecular formula C29H20CIN3Na2010S3 and a molecular weight of 748.11 g/mol .[1][2][3]
This dark red, water-soluble powder is utilized in the textile industry for dyeing wool, silk, and
polyamide fabrics.[1][4] Understanding its spectroscopic characteristics is crucial for quality
control, analytical method development, and research into its interactions with various
substrates and biological systems. This technical guide provides a summary of available
spectroscopic data for Acid Red 249, including UV-Visible, Infrared (IR), and Nuclear Magnetic
Resonance (NMR) spectroscopy, along with generalized experimental protocols for obtaining
such data.

Chemical Structure

The chemical structure of Acid Red 249 is fundamental to interpreting its spectroscopic data. It
is synthesized by the diazo coupling of 5-chloro-2-phenoxybenzenamine with 8-(4-
methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[1][3]

Spectroscopic Data
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the dye
molecule and is commonly used for quantitative analysis and color characterization.
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Quantitative Data

Wavelength (Amax) Solvent/Medium Reference
Aqueous Solution ("Acid Red

510 nm [5]
Bll)

520 nm, 555 nm Polyvinyl Alcohol (PVA) Film [6]
Aqueous Solution ("Acid Red

250-350 nm, 450-550 nm B [5]

Note: "Acid Red B" is a common name that may refer to Acid Red 249; however, dye
nomenclature can be inconsistent.

The absorption in the visible region (around 510-555 nm) is attributed to the 11— 11* electronic
transitions within the extensive conjugated system of the azo dye. The absorptions in the
ultraviolet region (250-350 nm) are likely due to 11— 1t* transitions within the aromatic rings of
the molecule.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a
molecule. While a specific, complete IR spectrum for Acid Red 249 is not readily available in
public databases, the expected characteristic absorption peaks can be predicted based on its
molecular structure.

Predicted Characteristic IR Absorption Bands
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Wavenumber (cm~?) Functional Group Vibration Mode

3400-3200 O-H, N-H Stretching

3100-3000 Aromatic C-H Stretching

~1600 N=N (Azo) Stretching

1620-1580, 1500-1450 Aromatic C=C Stretching

1370-1330, 1180-1160 S=0 (Sulfonate) Asymm.etric & Symmetric
Stretching

1260-1000 C-0O, C-N Stretching

880-800 Aromatic C-H Out-of-plane Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment
of the atoms within a molecule. Specific *H and 3C NMR data for Acid Red 249 are not
publicly available. However, a general understanding of the expected spectral regions for the
different types of protons and carbons can be inferred from its structure. The complexity of the
molecule, with its multiple aromatic rings and substituents, would lead to a complex NMR
spectrum with many overlapping signals. Advanced technigues such as 2D NMR (e.g., COSY,
HMBC, HSQC) would be necessary for complete spectral assignment.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for azo dyes like Acid
Red 249.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (Amax) and quantify the concentration of the
dye in solution.

Methodology:
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o Sample Preparation: Prepare a stock solution of Acid Red 249 of a known concentration
(e.g., 100 mg/L) in a suitable solvent (e.g., deionized water, methanol, or ethanol). From the
stock solution, prepare a series of dilutions to create a calibration curve.

 Instrumentation: Use a double-beam UV-Vis spectrophotometer.
o Data Acquisition:

o Scan the samples over a wavelength range of 200-800 nm.[5]

o Use the solvent as a blank for baseline correction.

o Record the absorbance at the determined Amax for each dilution.
o Data Analysis:

o Plot a calibration curve of absorbance versus concentration.

o Determine the molar absorptivity (€) from the slope of the calibration curve according to
the Beer-Lambert law (A = ebc, where A is absorbance, b is the path length, and c is the
concentration).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the dye molecule.
Methodology:
e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the dry dye powder with potassium bromide
(KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent

pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid dye powder directly
onto the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:

o Collect a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Collect the sample spectrum over a range of 4000-400 cm~1,

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm~1).

o Data Analysis:

o lIdentify the characteristic absorption bands corresponding to the various functional groups
in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the dye.
Methodology:

o Sample Preparation: Dissolve an accurately weighed sample of Acid Red 249 in a suitable
deuterated solvent (e.g., D20, DMSO-de). The choice of solvent is critical for sample
solubility and to avoid interfering signals.

e Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o Acquire a *H NMR spectrum.

o Acquire a 13C NMR spectrum.

o If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the
assignment of signals.

o Data Analysis:

o Process the raw data (Fourier transformation, phasing, and baseline correction).
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o Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts (d), coupling constants (J), and multiplicities of the signals to
assign them to specific protons and carbons in the molecule.

Logical Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.
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Caption: General workflow for spectroscopic analysis of Acid Red 249.
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Caption: Logical relationship between molecular structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Acid Red 249: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12401964+#spectroscopic-data-for-acid-red-249-uv-
vis-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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